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Cat. No.: B1291077 Get Quote

An In-depth Exploration of the Third-Generation EGFR Inhibitor for Researchers, Scientists,

and Drug Development Professionals

Introduction: A New Paradigm in Targeted Therapy
Osimertinib, marketed under the brand name Tagrisso®, represents a significant advancement

in the precision treatment of non-small cell lung cancer (NSCLC).[1][2] Developed by

AstraZeneca, this third-generation epidermal growth factor receptor (EGFR) tyrosine kinase

inhibitor (TKI) was rationally designed to selectively and irreversibly inhibit both the common

sensitizing EGFR mutations (such as exon 19 deletions and the L858R point mutation) and the

T790M resistance mutation.[2][3] The T790M mutation is a common mechanism of acquired

resistance to first- and second-generation EGFR TKIs.[4][5] A key advantage of Osimertinib is

its significantly lower activity against wild-type (WT) EGFR, which contributes to a more

favorable toxicity profile compared to earlier-generation inhibitors.[2][3] This guide provides a

comprehensive technical overview of Osimertinib, from its fundamental chemical properties and

synthesis to its complex mechanism of action, clinical efficacy, and the evolving landscape of

resistance.

Chemical and Physical Properties
Osimertinib, with the InChI Key GBVBWWGQKWSZTG-UHFFFAOYSA-N, is a mono-anilino-

pyrimidine compound.[6][7] It is typically supplied as a mesylate salt.[1]
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Property Value Source

IUPAC Name

N-(2-{amino}-4-methoxy-5-{[4-

(1-methyl-1H-indol-3-

yl)pyrimidin-2-

yl]amino}phenyl)prop-2-

enamide

[1]

Chemical Formula C28H33N7O2 [1]

Molar Mass 499.61 g/mol [1]

CAS Number 1421373-65-0 [1]

Solubility Slightly soluble in water [8]

pKa
9.5 (aliphatic amine), 4.4

(aniline)
[8]

Synthesis of Osimertinib: A Multi-Step Approach
The synthesis of Osimertinib is a multi-step process that involves the careful construction of its

complex molecular architecture. Several synthetic routes have been described in the literature,

with a common strategy involving the sequential coupling of key intermediates.[9][10][11]

A representative synthetic scheme is outlined below:

Friedel-Crafts Arylation: The synthesis often commences with a Friedel-Crafts arylation

reaction between N-methylindole and a dichloropyrimidine derivative to form a 3-pyrazinyl

indole intermediate.[10]

SNAr Reaction: This is followed by a nucleophilic aromatic substitution (SNAr) reaction with

a nitroaniline compound to yield an aminopyrazine intermediate.[10]

Nitro Reduction: The nitro group is then reduced to an amine, typically using iron in an acidic

medium, to produce a triaminated arene.[10]

Acylation and Elimination: The final key steps involve the acylation of the newly formed

amine with 3-chloropropanoyl chloride, followed by an elimination reaction to install the
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reactive acrylamide group, which is crucial for its mechanism of action.[10]

Salt Formation: Finally, the free base is treated with methanesulfonic acid to form the stable

mesylate salt.[10]

Visualizing the Synthesis Workflow```dot

Simplified Osimertinib Synthesis Workflow
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Caption: Osimertinib covalently binds to and inhibits mutant EGFR, blocking downstream

signaling pathways.

Pharmacodynamics: Potency and Selectivity
A hallmark of Osimertinib is its potent and selective inhibition of mutant EGFR over wild-type

EGFR. This selectivity is crucial for its favorable safety profile, as it minimizes off-target effects.

[2][3]The potency of Osimertinib is typically quantified by its half-maximal inhibitory

concentration (IC50).

EGFR Status IC50 (nM) Reference

Wild-Type ~490-493.8 [12][13]

Exon 19 deletion ~12.92-15 [12][13]

L858R ~12 [12]

L858R + T790M ~4.6-11.44 [12][13]

Exon 19 del + T790M ~13-166 [12]
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Pharmacokinetics: Absorption, Distribution,
Metabolism, and Excretion
Osimertinib exhibits predictable pharmacokinetic properties. Following oral administration, it is

absorbed with a median time to maximum plasma concentration (Tmax) of approximately 6

hours. [1]It has a long half-life of about 48 hours. [1]Osimertinib is primarily metabolized by the

cytochrome P450 enzymes CYP3A4 and CYP3A5. [1][8]Excretion occurs mainly through the

feces (68%) and to a lesser extent in the urine (14%). [1]

Clinical Efficacy: A Landmark in NSCLC Treatment
Numerous clinical trials have established the superior efficacy of Osimertinib in the treatment of

EGFR-mutated NSCLC.

First-Line Treatment (FLAURA trial): In treatment-naive patients with advanced EGFR-

mutated NSCLC, Osimertinib demonstrated a significantly longer progression-free survival

(PFS) compared to first-generation EGFR-TKIs (18.9 months vs. 10.2 months). [14][15]More

recent data from the FLAURA2 trial showed that combining Osimertinib with chemotherapy

further extended the median overall survival (OS) to 47.5 months compared to 37.6 months

with Osimertinib monotherapy. [16]* Second-Line Treatment (AURA3 trial): For patients with

EGFR T790M mutation-positive NSCLC who had progressed on a prior EGFR-TKI,

Osimertinib showed superior PFS compared to platinum-based chemotherapy. [4]* Adjuvant

Setting (ADAURA trial): In patients with resected EGFR-mutated NSCLC, adjuvant

Osimertinib significantly improved disease-free survival.

Unresectable Stage III NSCLC (LAURA trial): Following chemoradiotherapy, Osimertinib

significantly extended PFS to 39.1 months compared to 5.6 months with placebo. [17][18]

Mechanisms of Acquired Resistance to Osimertinib
Despite its remarkable efficacy, acquired resistance to Osimertinib inevitably develops.

Understanding these resistance mechanisms is crucial for developing subsequent lines of

therapy. Resistance can be broadly categorized into EGFR-dependent and EGFR-independent

mechanisms. [5]

EGFR-Dependent Mechanisms:
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C797S Mutation: This is the most common on-target resistance mechanism, where a

mutation at the Cys797 residue prevents the covalent binding of Osimertinib. [19] * Other

EGFR Mutations: Less common mutations such as L718Q and L792H have also been

identified. [20]

EGFR-Independent Mechanisms:

Bypass Pathway Activation: Amplification or activating mutations in other signaling

pathways can bypass the need for EGFR signaling. The most common is MET

amplification. [4][19]Other pathways include HER2 amplification and activation of the RAS-

MAPK pathway. [21] * Oncogenic Fusions: Gene fusions involving ALK, RET, and FGFR3

have been reported. [21] * Histologic Transformation: In some cases, the adenocarcinoma

can transform into other histological subtypes, such as small cell lung cancer, which is not

dependent on EGFR signaling. [21]

Experimental Protocols: Quantifying Osimertinib in
Plasma
Accurate quantification of Osimertinib in patient plasma is essential for therapeutic drug

monitoring and pharmacokinetic studies. High-performance liquid chromatography-tandem

mass spectrometry (HPLC-MS/MS) is the gold standard for this analysis. [22][23][24]

Protocol: UPLC-MS/MS Quantification of Osimertinib in
Rat Plasma
This protocol provides a general workflow for the quantification of Osimertinib in rat plasma.

Sample Preparation (Protein Precipitation): [23] * To 20 µL of rat plasma in a microcentrifuge

tube, add 20 µL of an internal standard solution (e.g., 100 ng/mL glimepiride).

Add 100 µL of methanol to precipitate the plasma proteins.

Vortex the mixture for 2 minutes and then centrifuge at 11,000 rpm for 5 minutes.

Collect 30 µL of the supernatant and dilute it with 270 µL of 50% methanol.

Vortex the final mixture for 2 minutes before injection into the UPLC-MS/MS system.
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Chromatographic Conditions: [23] * Column: A suitable C18 column (e.g., BEH C18).

Mobile Phase: A gradient elution using water with 0.1% formic acid and acetonitrile.

Flow Rate: Optimized for the specific column and system.

Injection Volume: Typically 5-10 µL.

Mass Spectrometry Conditions: [23] * Ionization Mode: Positive electrospray ionization

(ESI+).

Detection Mode: Multiple reaction monitoring (MRM).

MRM Transitions: Specific precursor-to-product ion transitions for Osimertinib and the

internal standard are monitored.

Visualizing the Analytical Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11733393/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11733393/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291077?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


UPLC-MS/MS Quantification Workflow

Plasma Sample

Add Internal
Standard

Protein Precipitation
(Methanol)

Centrifugation

Supernatant
Collection & Dilution

UPLC Separation

MS/MS Detection
(MRM)

Data Analysis &
Quantification

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b1291077?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291077?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: A streamlined workflow for the quantification of Osimertinib in plasma using UPLC-

MS/MS.

Formulation and Stability
Osimertinib is formulated as film-coated tablets for oral administration. [25]The formulation

typically includes excipients such as mannitol, microcrystalline cellulose, and sodium stearyl

fumarate. [8][25]Studies have shown that Osimertinib can be unstable in plasma at room

temperature, and therefore, samples should be handled and stored under controlled conditions

to ensure accurate analysis. [22][26]Acidification of serum samples has been shown to

enhance stability. [22]Forced degradation studies indicate that Osimertinib is relatively stable

under various stress conditions. [27]

Conclusion: A Pillar of Precision Oncology with an
Evolving Future
Osimertinib has fundamentally transformed the treatment landscape for patients with EGFR-

mutated NSCLC. Its potent and selective mechanism of action, coupled with its proven clinical

efficacy, has established it as a standard of care. However, the emergence of acquired

resistance underscores the dynamic nature of cancer and the need for ongoing research. A

thorough understanding of Osimertinib's chemical properties, mechanism of action, and the

molecular basis of resistance is paramount for the development of next-generation therapies

and combination strategies to further improve patient outcomes in the era of personalized

medicine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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